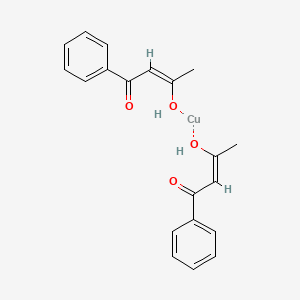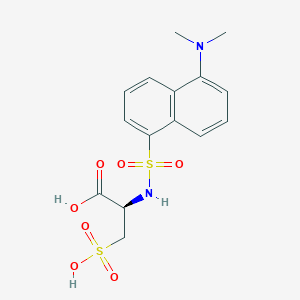
Dansyl-cysteic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dansyl-cysteic acid is a fluorescent derivative of cysteic acid, which is an oxidized form of cysteine. The dansyl group, derived from dansyl chloride, is a sulfonamide that exhibits strong fluorescence, making it useful in various biochemical applications. The compound is primarily used in the study of amino acids, peptides, and proteins due to its ability to form stable, fluorescent conjugates.
准备方法
Synthetic Routes and Reaction Conditions
Dansyl-cysteic acid is typically synthesized by reacting cysteic acid with dansyl chloride. The reaction is carried out in an alkaline medium, usually with sodium carbonate or bicarbonate as the base. The reaction conditions include:
Temperature: Room temperature
pH: Around 9.5 to 10
Reaction Time: Approximately 60 minutes
The reaction proceeds as follows:
- Dissolve cysteic acid in a suitable solvent, such as water or a buffer solution.
- Add sodium carbonate or bicarbonate to adjust the pH.
- Slowly add dansyl chloride to the solution while stirring.
- Allow the reaction to proceed for the specified time.
- Purify the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Using larger reaction vessels and automated systems for precise control of reaction conditions.
- Employing high-performance liquid chromatography (HPLC) for purification.
- Ensuring stringent quality control measures to maintain product consistency and purity.
化学反应分析
Types of Reactions
Dansyl-cysteic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The cysteic acid moiety can undergo further oxidation or reduction, altering the compound’s properties.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, dithiothreitol
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments
Major Products Formed
Oxidation: Further oxidized forms of cysteic acid
Reduction: Reduced forms of cysteic acid, such as cysteine
Hydrolysis: Free dansyl group and cysteic acid
科学研究应用
Dansyl-cysteic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying reaction mechanisms and kinetics.
Biology: Employed in the labeling and detection of proteins and peptides in various biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in quality control processes for the detection of amino acids and peptides in pharmaceuticals and food products.
作用机制
The mechanism of action of dansyl-cysteic acid involves its ability to form stable, fluorescent conjugates with amino acids, peptides, and proteins. The dansyl group acts as a fluorescent tag, allowing for the detection and quantification of these biomolecules. The fluorescence is due to the excitation of the dansyl group by ultraviolet light, followed by the emission of light at a longer wavelength.
相似化合物的比较
Similar Compounds
Dansyl chloride: The precursor to dansyl-cysteic acid, used for labeling primary amines.
Dansylated amino acids: Other amino acids derivatized with the dansyl group, such as dansyl-lysine and dansyl-arginine.
Fluorescein isothiocyanate (FITC): Another fluorescent labeling reagent used for similar applications.
Uniqueness
This compound is unique due to its specific reactivity with cysteic acid, providing a stable and highly fluorescent product. This makes it particularly useful for studying cysteine and its derivatives in various biological and chemical contexts.
属性
分子式 |
C15H18N2O7S2 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid |
InChI |
InChI=1S/C15H18N2O7S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)26(23,24)16-12(15(18)19)9-25(20,21)22/h3-8,12,16H,9H2,1-2H3,(H,18,19)(H,20,21,22)/t12-/m0/s1 |
InChI 键 |
ZVOGQJUKPIENKH-LBPRGKRZSA-N |
手性 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CS(=O)(=O)O)C(=O)O |
规范 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)
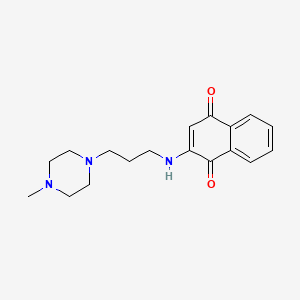
![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
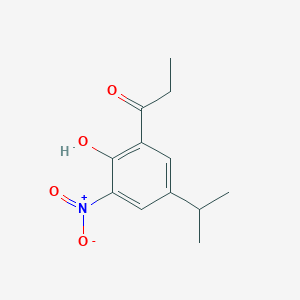
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
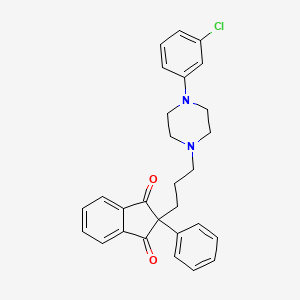
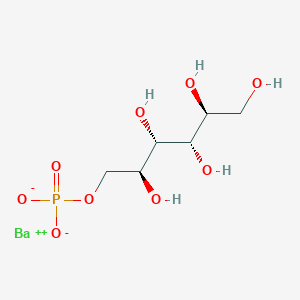
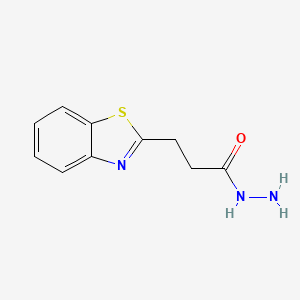
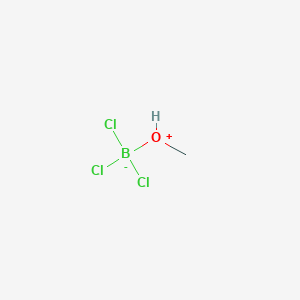
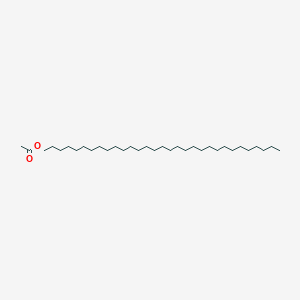


![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
